

Application Notes and Protocols for Amprexetine Hydrochloride Efficacy Studies

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Compound of Interest

Compound Name: Amprexetine Hydrochloride

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Introduction

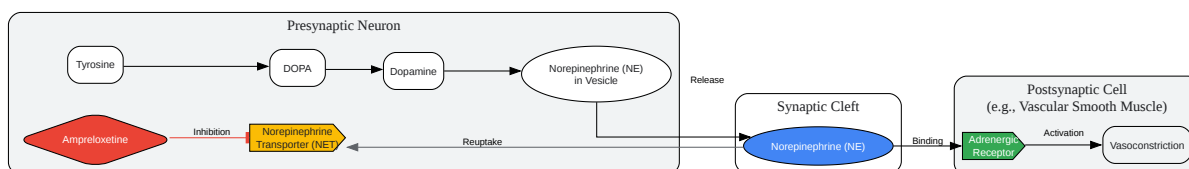
Amprexetine hydrochloride (TD-9855) is an investigational, once-daily, selective norepinephrine reuptake inhibitor (NRI) being developed for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).^{[1][2]} nOH is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and fainting. It is often associated with neurodegenerative disorders like multiple system atrophy (MSA), Parkinson's disease (PD), and pure autonomic failure (PAF).^[3] Amprexetine aims to address the underlying pathophysiology of nOH by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft of postganglionic sympathetic neurons. This enhancement of noradrenergic signaling is intended to improve vasoconstriction and mitigate the orthostatic drop in blood pressure.^[1]

These application notes provide a comprehensive overview of the experimental design and detailed protocols for preclinical and clinical efficacy studies of **Amprexetine hydrochloride**.

Mechanism of Action and Signaling Pathway

Amprexetine is a potent and selective inhibitor of the norepinephrine transporter (NET). The NET is primarily responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, which terminates its signaling activity. By inhibiting NET, Amprexetine

increases the synaptic concentration and prolongs the action of norepinephrine on adrenergic receptors on vascular smooth muscle cells, leading to enhanced vasoconstriction and improved blood pressure maintenance upon standing.[1] At higher doses, Ampreloxetine may also exhibit inhibitory effects on the serotonin transporter (SERT).



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Ampreloxetine's mechanism of action in the synaptic cleft.

Preclinical Efficacy Studies

Animal Models of Neurogenic Orthostatic Hypotension

Several animal models can be utilized to evaluate the preclinical efficacy of Ampreloxetine. These models aim to mimic the autonomic dysfunction observed in nOH.

- **6-hydroxydopamine (6-OHDA) Model:** This neurotoxin selectively destroys catecholaminergic neurons, including sympathetic noradrenergic neurons, leading to a state of peripheral sympathetic denervation and orthostatic hypotension.
- **Alpha-synuclein Overexpression Models:** Transgenic models overexpressing alpha-synuclein can recapitulate some aspects of the synucleinopathies that cause nOH, including autonomic dysfunction.
- **Pharmacological Models:** Acute administration of ganglionic blockers (e.g., hexamethonium) or alpha-adrenoceptor antagonists (e.g., prazosin) can induce a transient state of orthostatic hypotension.

Preclinical Experimental Protocol: Evaluation in a 6-OHDA Rat Model

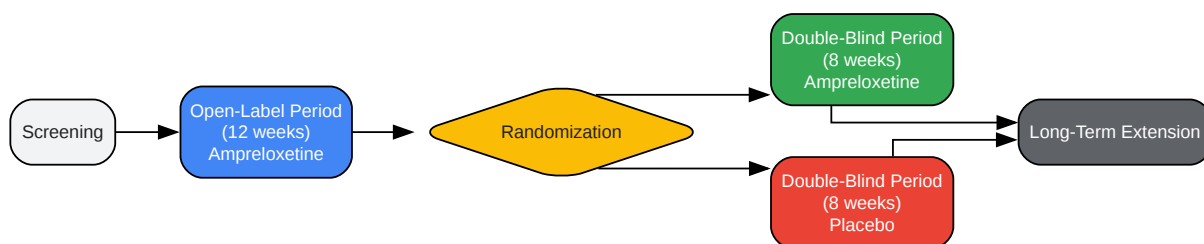
- Induction of nOH:
 - Administer 6-OHDA intravenously to adult male Sprague-Dawley rats. The dosage and administration schedule should be optimized to induce significant sympathetic denervation without causing excessive mortality.
 - Confirm successful induction of nOH by monitoring blood pressure responses to a tilt table test and by measuring plasma catecholamine levels.
- Drug Administration:
 - Following a washout period, randomly assign animals to receive either vehicle or **Ampreloxetine hydrochloride** at various doses orally once daily.
- Efficacy Assessment:
 - Tilt Table Test:
 - Anesthetize the rats and place them on a tilt table.
 - Record baseline heart rate and mean arterial pressure (MAP) in the horizontal position.
 - Tilt the table to a 60-80 degree head-up position for a defined period (e.g., 10 minutes).
 - Continuously monitor heart rate and MAP throughout the tilt.
 - The primary endpoint is the change in MAP from baseline to the nadir during the tilt.
 - Cardiovascular Monitoring:
 - Implant telemetry devices to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
 - Analyze the data for changes in baseline blood pressure, heart rate, and blood pressure variability.

- Biochemical Analysis:
 - Collect blood samples at baseline and at various time points after drug administration.
 - Measure plasma concentrations of norepinephrine and its metabolite, 3,4-dihydroxyphenylglycol (DHPG), using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A decrease in the DHPG/norepinephrine ratio is indicative of NET inhibition.

Clinical Efficacy Studies

Clinical Trial Design Overview

Clinical trials for Ampreloxetine in nOH have typically employed a randomized, double-blind, placebo-controlled design. Several key studies, including SEQUOIA (NCT03750552), REDWOOD (NCT03829657), and the ongoing CYPRESS (NCT05696717) trial, have provided crucial efficacy and safety data.^[4] A common design feature is a randomized withdrawal period following an open-label treatment phase to assess the durability of the treatment effect.^[4]^[5]



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Workflow of the CYPRESS Phase 3 Clinical Trial.

Key Efficacy Endpoints

The primary and secondary endpoints in Ampreloxetine clinical trials are designed to assess both the symptomatic and functional impact of the treatment.

- Orthostatic Hypotension Symptom Assessment (OHSA): A patient-reported outcome measure that assesses the severity of nOH symptoms.^[4] Item 1, which evaluates

dizziness/lightheadedness, is often a key endpoint.^{[6][7]} The composite OHSA score is also frequently used as a primary endpoint.^[4]

- Orthostatic Hypotension Daily Activity Scale (OHDAS): This scale measures the impact of nOH symptoms on a patient's ability to perform daily activities.^[4]
- Orthostatic Blood Pressure Measurement: Objective assessment of the change in systolic and diastolic blood pressure upon standing.
- Standing Time: The duration a patient can remain standing without experiencing intolerable symptoms.

Clinical Study Protocols

- Patient Preparation:
 - The patient should rest in a supine position for at least 5 minutes in a quiet room before the measurement.
 - Avoid caffeine and strenuous exercise for at least 30 minutes prior to the test.
- Measurement Procedure:
 - Measure blood pressure and heart rate in the supine position.
 - Instruct the patient to stand up.
 - Measure blood pressure and heart rate immediately upon standing, and then at 1-minute intervals for at least 3 minutes.
 - Record any symptoms experienced by the patient during the test.
 - A diagnosis of nOH is confirmed by a sustained fall in systolic blood pressure of ≥ 20 mmHg or diastolic blood pressure of ≥ 10 mmHg within 3 minutes of standing.^[1]
- Patient Preparation:
 - The patient should fast for at least 3 hours prior to the test.

- An intravenous line may be placed for medication administration if a pharmacological challenge is planned.
- Test Procedure:
 - The patient lies supine on a motorized table with foot support and safety straps.
 - Baseline heart rate and blood pressure are recorded.
 - The table is tilted to a head-up position of 60-80 degrees.
 - Heart rate and blood pressure are monitored continuously or at frequent intervals for a predetermined duration (e.g., 20-45 minutes).
 - The test is terminated if the patient experiences syncope or severe hypotensive symptoms, or at the end of the protocol.
- Device Setup:
 - A portable blood pressure monitor is fitted to the patient's non-dominant arm.
 - The device is programmed to automatically measure and record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night) over a 24-hour period.
- Patient Instructions:
 - The patient is instructed to go about their normal daily activities but to keep their arm still and at heart level during measurements.
 - The patient should also keep a diary of their activities, symptoms, and sleep times.
- Data Analysis:
 - The recorded data is downloaded and analyzed to determine average daytime and nighttime blood pressure, the degree of nocturnal blood pressure dipping, and the presence of supine hypertension.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups and across different time points.

Table 1: Summary of Efficacy Data from Amprexetine Clinical Trials

Study	Phase	Patient Population	N	Primary Endpoint	Key Findings
Phase 2 (NCT02705755)	2	nOH	34	Change in OHSA item 1	Significant improvement in dizziness/light-headedness and standing systolic blood pressure.[6]
SEQUOIA (NCT03750552)	3	nOH (PD, PAF, MSA)	188 (planned)	Change in OHSA item 1	Did not meet primary endpoint in the overall population, but showed a trend for benefit in MSA patients. [4]
REDWOOD (NCT03829657)	3	nOH (PD, PAF, MSA)	~154 (planned)	Treatment failure rate	In MSA patients, Amprexetine was associated with a lower rate of treatment failure and significant improvements in OHSA composite score.[4][8]

CYPRESS (NCT05696717)	3	nOH due to MSA	102	Change in OHSA composite score	Ongoing, designed to confirm the efficacy and durability of Ampreloxe tine in the MSA population.[4] [5]
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Table 2: Quantitative Results from a Phase 2 Study of Ampreloxetine[7]

Parameter	Baseline (Mean ± SD)	Change from Baseline at Week 20 (Mean ± SD)
OHSA Item 1 (Dizziness/Lightheadedness)	6.1 ± 2.1	-3.1 ± 3.0
Standing Systolic Blood Pressure (mmHg)	98 ± 20	+11 ± 12
Standing Time (minutes)	5.3 ± 4.1	+4.0

Table 3: Key Efficacy Results in MSA Patients from the REDWOOD Study[9]

Endpoint	Ampreloxetine (Mean Change)	Placebo (Mean Change)	Treatment Difference (p-value)
OHSA Composite Score	-	-	-1.6 (p=0.0056)
OHDAS Item 1	-	-	-2.0 (p=0.0147)
3-min Standing Systolic BP (mmHg)	-	-	15.7 (p=0.0157)

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